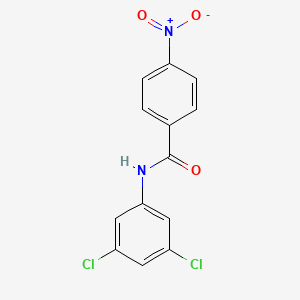

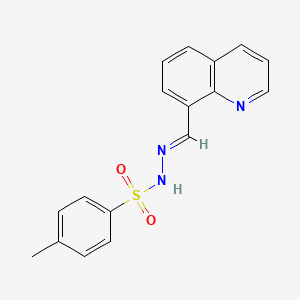

![molecular formula C21H21N3O B5512176 N-[(dibenzylamino)methyl]nicotinamide CAS No. 20973-56-2](/img/structure/B5512176.png)

N-[(dibenzylamino)methyl]nicotinamide

Overview

Description

Synthesis Analysis

The synthesis of N-[(dibenzylamino)methyl]nicotinamide derivatives involves multicomponent reactions, including the use of nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides. This method produces a range of functionalized nicotinamide and isonicotinamide derivatives, indicating a versatile approach to modifying the nicotinamide structure for various applications (Alizadeh, Oskueyan, & Rostamnia, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be analyzed through studies like the structural and energetic analysis of molecular assemblies in cocrystals with dihydroxybenzoic acids. These analyses provide insights into the interaction networks and recognition patterns, which are essential for understanding the compound's behavior in biological systems (Jarzembska et al., 2017).

Chemical Reactions and Properties

NNMT, the enzyme responsible for the N-methylation of nicotinamide and related compounds, has been studied extensively for its role in generating methylated products. These reactions are crucial for understanding the metabolic pathways involving nicotinamide and its derivatives. The enzyme's activity and the methylated products have implications in various physiological and pathological conditions (Pissios, 2017).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, can be influenced by interactions with other molecules. For instance, nicotinamide's ability to augment the solubility of poorly water-soluble molecules highlights the potential of this compound derivatives in enhancing the formulation of various compounds (Nicoli et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are central to their biological activities and therapeutic potential. The role of NNMT in the N-methylation process and the generation of active metabolites from nicotinamide derivatives are areas of significant interest for understanding the compound's pharmacological and toxicological profiles (Pissios, 2017).

Scientific Research Applications

Role in Cancer Biology

N-[(dibenzylamino)methyl]nicotinamide, often studied in the context of Nicotinamide N-methyltransferase (NNMT), has been linked to various aspects of cancer biology. Research demonstrates that NNMT can impair the methylation potential of cancer cells, leading to altered epigenetic states and promoting tumorigenesis (Ulanovskaya, Zuhl, & Cravatt, 2013). Additionally, NNMT expression is associated with cutaneous malignant melanoma, suggesting its potential as a biomarker for this cancer type (Ganzetti et al., 2018).

Metabolic Regulation

The role of NNMT and its products in metabolic regulation is significant. It has been observed to regulate hepatic nutrient metabolism through interactions with Sirt1 protein, influencing glucose and cholesterol metabolism (Hong et al., 2015). Furthermore, studies suggest that NNMT is involved in energy metabolism, with implications in conditions like diabetes and obesity (Kannt et al., 2018).

Therapeutic Potential

Research into NNMT inhibitors highlights their potential for treating metabolic disorders. These inhibitors have shown promise in reducing body weight and improving insulin sensitivity in animal models, thus pointing towards therapeutic applications for conditions like type-2 diabetes and obesity (Kannt et al., 2021).

DNA Repair and Drug Interaction

Nicotinamide has also been studied for its ability to stimulate DNA repair in human lymphocytes, indicating its potential role in genomic stability (Berger & Sikorski, 1980). Furthermore, nicotinamide can influence the solubility and permeation of other compounds, such as parabens, which may have implications for pharmaceutical formulations and cosmetic applications (Nicoli et al., 2008).

Mechanism of Action

properties

IUPAC Name |

N-[(dibenzylamino)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(20-12-7-13-22-14-20)23-17-24(15-18-8-3-1-4-9-18)16-19-10-5-2-6-11-19/h1-14H,15-17H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVDAUDFVDTCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200097 | |

| Record name | N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20973-56-2 | |

| Record name | N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20973-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5512103.png)

![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5512110.png)

![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)

![3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5512140.png)

![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)

![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)

![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)